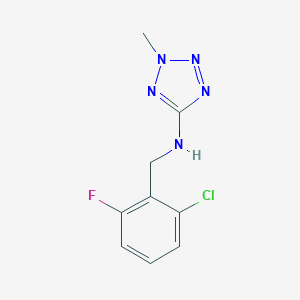
N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine, also known as CFMTA, is a tetrazole-based compound that has gained attention in the scientific community for its potential as a therapeutic agent. CFMTA has been studied extensively for its mechanism of action and biochemical and physiological effects, which have shown promising results in various research applications.
作用機序
N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine reduces inflammation and pain. N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine reduces tissue damage and promotes tissue repair.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine also reduces the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
実験室実験の利点と制限
One advantage of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This reduces the risk of gastrointestinal side effects, such as ulcers and bleeding, that are associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. One limitation of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
1. Further studies are needed to investigate the potential of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studies are needed to investigate the potential of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their therapeutic effects.
3. Further studies are needed to investigate the mechanism of action of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine and its effects on other signaling pathways involved in inflammation and immunity.
4. Studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine in vivo to determine its efficacy and safety.
5. Further studies are needed to investigate the potential of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine in treating other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine is a tetrazole-based compound that has shown promising results in various research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential as a therapeutic agent for neurological disorders. Further studies are needed to investigate its mechanism of action, pharmacokinetics and pharmacodynamics, and potential in treating other inflammatory disorders.
合成法
N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine can be synthesized using a modified version of the Huisgen 1,3-dipolar cycloaddition reaction. The synthesis involves the reaction of 2-chloro-6-fluorobenzyl azide with 2-methyl-5-aminotetrazole in the presence of a copper catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine.
科学的研究の応用
N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine has been studied extensively for its potential as a therapeutic agent in various research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine has also been studied for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C9H9ClFN5 |
|---|---|
分子量 |
241.65 g/mol |
IUPAC名 |
N-[(2-chloro-6-fluorophenyl)methyl]-2-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H9ClFN5/c1-16-14-9(13-15-16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,14) |
InChIキー |
VODNSMHFIKQMCX-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NCC2=C(C=CC=C2Cl)F |
正規SMILES |
CN1N=C(N=N1)NCC2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Tert-butylamino)methyl]benzoic acid](/img/structure/B275531.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275535.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275536.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine](/img/structure/B275538.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275539.png)
![(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275542.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275544.png)
![[2-(2-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275546.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B275548.png)
![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propan-1-ol](/img/structure/B275551.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275552.png)
![(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275553.png)